CID 156588552

Description

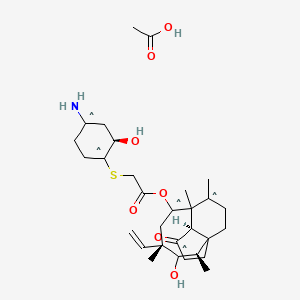

CID 156588552, identified as oscillatoxin E, belongs to a class of marine-derived cyclic peptides known as oscillatoxins. Oscillatoxins are characterized by macrocyclic backbones modified with methyl groups, hydroxyls, and other substituents, which influence their stability and interactions with biological targets .

Properties

Molecular Formula |

C30H44NO7S |

|---|---|

Molecular Weight |

562.7 g/mol |

InChI |

InChI=1S/C28H40NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,17,20,24,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t17-,20+,24-,26+,27?,28?;/m0./s1 |

InChI Key |

BNKMZUXBRDVJHH-VTOMBWJJSA-N |

Isomeric SMILES |

C[C@H]1[C]([C@](C[C](C2([C@H]3C1(CC[C]2C)CCC3=O)C)OC(=O)CS[C]4CC[C](C[C@H]4O)N)(C)C=C)O.CC(=O)O |

Canonical SMILES |

CC1[C](C(C[C](C2(C3C1(CC[C]2C)CCC3=O)C)OC(=O)CS[C]4CC[C](CC4O)N)(C)C=C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 156588552 involve several steps. Typically, the synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

CID 156588552 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 156588552 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic procedures. In biology, it may be used to study biochemical pathways and interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 156588552 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Oscillatoxin D (CID 101283546) serves as the foundational structure, with subsequent derivatives featuring modifications such as methylation (CID 185389) or functional group rearrangements (CID 156588552 and CID 156582092).

- Oscillatoxin E (this compound) and F (CID 156582092) likely differ in substituent positions or stereochemistry, though exact details require further spectral analysis (e.g., NMR or high-resolution mass spectrometry) .

Functional and Analytical Comparisons

Mass Spectrometry Profiling

Collision-Induced Dissociation (CID) techniques, as described in , are critical for differentiating structurally similar compounds. For oscillatoxins, variations in fragmentation patterns (e.g., loss of methyl groups or hydroxyls) could distinguish this compound from its analogs. For example:

- Oscillatoxin D vs. E : A mass shift corresponding to a hydroxyl group (+16 Da) might indicate the presence of an additional oxygen atom in this compound.

- 30-Methyl-oscillatoxin D: A methyl group (+14 Da) would produce distinct ion peaks in MS/MS spectra compared to non-methylated derivatives .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for chemical studies involving CID 156588552?

- Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example:

- Population: What chemical interactions or properties of this compound are under investigation?

- Intervention: What experimental conditions (e.g., temperature, catalysts) are applied?

- Comparison: How do results compare with structurally similar compounds?

- Outcome: What measurable property (e.g., reactivity, stability) is being assessed?

Q. What are the essential components of a reproducible experimental design for this compound?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known reactive compounds or inert solvents).

- Material Documentation : Specify purity, source, and characterization data (e.g., NMR, HPLC) for this compound. For novel derivatives, provide synthesis protocols and spectral validation.

- Replicability : Detail instrument calibration (e.g., spectrometer settings) and environmental conditions (e.g., humidity, light exposure).

- Data Collection : Use triplicate measurements and statistical tests (e.g., ANOVA) to account for variability. Refer to guidelines in Beilstein Journal of Organic Chemistry for data presentation standards.

Advanced Research Questions

Q. How should researchers analyze contradictory data in studies on this compound?

- Methodological Answer :

- Identify Principal Contradictions : Distinguish between experimental artifacts (e.g., instrument error) and intrinsic properties (e.g., polymorphic behavior). Use control experiments to isolate variables.

- Iterative Analysis : Re-examine raw data (e.g., chromatograms, spectral peaks) for overlooked patterns. Cross-validate findings with complementary techniques (e.g., XRD for crystallinity vs. DSC for thermal stability).

- Contextualize Results : Compare contradictions with prior literature. For instance, if this compound exhibits unexpected solubility, evaluate whether solvent polarity or hydrogen bonding was inadequately controlled. Cite conflicting studies and propose hypotheses for follow-up validation.

Q. What strategies optimize interdisciplinary methodology in this compound research?

- Methodological Answer :

- Paradigm Alignment : For hybrid studies (e.g., computational chemistry + experimental synthesis), ensure force fields (MD simulations) align with empirical data (reaction yields). Validate predictions using sensitivity analysis.

- Cross-Disciplinary Validation : If studying this compound’s environmental impact, integrate toxicity assays (biology) with degradation pathway modeling (chemistry). Use consensus metrics (e.g., EC50 values) to bridge disciplinary outputs.

- Literature Synthesis : Systematically review journals in adjacent fields (e.g., Green Chemistry for sustainable synthesis; ACS Pharmacology for bioactivity). Map gaps using tools like Google Scholar’s "Cited By" feature to track interdisciplinary citations.

Data Presentation and Validation

Q. How can researchers ensure compliance with ethical and reproducibility standards in this compound studies?

- Methodological Answer :

- Ethical Reporting : Disclose funding sources and conflicts of interest. For animal or human cell studies, include ethics committee approval codes.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Supplementary Materials : Upload raw datasets, spectral files, and code (e.g., Python scripts for DFT calculations) to repositories like Zenodo or Figshare.

- Peer Review Prechecks : Use tools like STAR Methods checklists to self-audit methodological clarity before submission.

Table: Framework Comparison for Research Questions

| Framework | Application to this compound | Example |

|---|---|---|

| PICO | Define experimental scope | "Does UV exposure (Intervention) alter the photostability (Outcome) of this compound (Problem) compared to analogs (Comparison)?" |

| FINER | Evaluate question feasibility | Novelty: "First study on this compound’s catalytic potential in cross-coupling reactions." Relevance: "Addresses gaps in green chemistry." |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.